molecular formula C25H19N3O B14231311 (1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone CAS No. 821767-30-0

(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone

Cat. No.: B14231311
CAS No.: 821767-30-0
M. Wt: 377.4 g/mol
InChI Key: PQZBCRDHJWKWNY-UHFFFAOYSA-N
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Description

(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone is a complex organic compound that features an indole moiety, a quinoline ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quinoline Ring Formation: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The indole and quinoline intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    (1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanol: Similar structure but with an alcohol group instead of a methanone group.

    (1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone is unique due to its specific combination of indole and quinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

821767-30-0

Molecular Formula

C25H19N3O

Molecular Weight

377.4 g/mol

IUPAC Name

1H-indol-3-yl-[2-(quinolin-6-ylmethylamino)phenyl]methanone

InChI

InChI=1S/C25H19N3O/c29-25(21-16-28-23-9-3-1-7-19(21)23)20-8-2-4-10-24(20)27-15-17-11-12-22-18(14-17)6-5-13-26-22/h1-14,16,27-28H,15H2

InChI Key

PQZBCRDHJWKWNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)N=CC=C5

Origin of Product

United States

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